molecular formula C15H14BrClO3 B5185523 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene

4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene

Cat. No. B5185523
M. Wt: 357.62 g/mol
InChI Key: PIWWGJDJBVZYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene, also known as BCEE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCEE is a member of the aryl ether family of compounds and is commonly used as a reagent in organic synthesis.

Mechanism of Action

4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is not known to have any specific mechanism of action. However, it is believed to act as a nucleophile in organic reactions, reacting with various electrophiles to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene. However, it is not known to have any significant toxic effects on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene in lab experiments is its versatility as a reagent in organic synthesis. It has been shown to be an effective reagent for the synthesis of various compounds and can be easily synthesized from commercially available starting materials.
One limitation of using 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is its relatively low solubility in common organic solvents. This can make it difficult to work with in certain reactions.

Future Directions

There are several potential future directions for research involving 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of new synthetic methods using 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene as a reagent. Another area of interest is the use of 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene as a precursor for the synthesis of new fluorescent probes and dyes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields of research.

Synthesis Methods

4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis typically involves the reaction of 2-methoxyphenol with ethylene oxide, followed by the reaction of the resulting compound with 4-bromo-2-chlorophenol. The final step involves the introduction of an ether linkage between the two aromatic rings through a Williamson ether synthesis reaction.

Scientific Research Applications

4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been widely used in scientific research as a reagent in organic synthesis. It has been shown to be an effective reagent for the synthesis of various compounds, including benzimidazoles, pyrazoles, and quinolines. 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has also been used as a precursor for the synthesis of fluorescent probes and dyes.

properties

IUPAC Name

4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO3/c1-18-14-4-2-3-5-15(14)20-9-8-19-13-7-6-11(16)10-12(13)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWWGJDJBVZYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene

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